molecular formula C19H29NO3 B107786 Homocapsaicin II CAS No. 71240-51-2

Homocapsaicin II

Cat. No. B107786
CAS RN: 71240-51-2
M. Wt: 319.4 g/mol
InChI Key: MLJGZARGNROKAC-VQHVLOKHSA-N
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Description

Homocapsaicin II is one of the capsaicinoid compounds, which are the principal spicy components found in chili peppers (Capsicum spp.). The literature has often been unclear or incorrect regarding the structure of homocapsaicin isomers, leading to confusion and misidentification in research. A significant effort to clarify the nomenclature and indexing of homocapsaicin was made to correct these errors and provide a more accurate understanding of this compound .

Synthesis Analysis

The synthesis of homocapsaicin and its isomers is not directly detailed in the provided papers. However, a related synthesis process for capsaicin metabolites has been reported, which involves the amidation of hept-6-enoic acid with vanillylamine hydrochloride, followed by olefin metathesis. This method could potentially be adapted for the synthesis of homocapsaicin isomers by altering the carbon chain length and the position of the double bond and methyl group .

Molecular Structure Analysis

The molecular structure of homocapsaicin II has been a subject of confusion, with various incorrect structures being reported in the literature. The correct identification of homocapsaicin isomers, including homocapsaicin II, requires careful analysis and the use of accurate chemical standards. The structure of homocapsaicin II is characterized by the position of the double bond and the methyl group along the acyl chain, which distinguishes it from other isomers .

Chemical Reactions Analysis

The chemical reactions involving homocapsaicin II are not explicitly discussed in the provided papers. However, the general reactivity of capsaicinoids suggests that homocapsaicin II would undergo similar reactions, such as hydrolysis, oxidation, and reduction, which can lead to the formation of various metabolites and derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of homocapsaicin II are not detailed in the provided papers. However, as a capsaicinoid, it can be inferred that homocapsaicin II would share similar properties with other capsaicinoids, such as being lipophilic, having a pungent taste, and exhibiting variability in its melting point and solubility depending on the specific structure and isomer .

Scientific Research Applications

  • Respiratory Medicine

    • Capsaicin has been used to treat conditions of the respiratory system. It has been investigated for the treatment of non-allergic rhinitis, nasal polyposis, allergic rhinitis, unexplained chronic cough, and prevention of aspiration pneumonia .
    • Modes of delivery included intranasal application (nasal spray, soaked pads, solution), inhalation, ingestion, and aural ointment .
    • Seventeen studies reported positive effects of capsaicin on clinical outcomes for rhinitis, nasal polyposis, chronic cough, and pneumonia .
  • Pain Management

    • Capsaicin is commonly used in pain management .
  • Treatment of Obesity

    • Capsaicin has been used in the treatment of obesity .
  • Cancer Treatment

    • Capsaicin has been used in cancer treatment .
  • Cardiovascular Disease Treatment

    • Capsaicin has been used in the treatment of cardiovascular diseases .
  • Gastroprotection

    • A low dose of capsaicin and its natural homologs and analogs (capsaicinoids) have shown to prevent development of gastric mucosal damage of alcohol and non-steroid anti-inflammatory drugs .
    • The method was used for analysis of capsaicin and dihydrocapsaicin in the plasma samples obtained after per os administration of low doses (0.1, 0.3, and 0.9 mg/kg bw) of Capsaicin Natural (USP 29) to the experimental animals .
    • The obtained results indicated that the administered capsaicinoids did not reach the general circulation .

Safety And Hazards

When handling Homocapsaicin II, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJGZARGNROKAC-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homocapsaicin II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
RQ Thompson - Flavour and fragrance journal, 2007 - Wiley Online Library
… A search of ‘homocapsaicin II’ gave a single substance from the Registry database, assigned No. 71240-51-2, that will be described here with the abbreviated name (E)-6-ene-8-methyl …
Number of citations: 2 onlinelibrary.wiley.com
N Kozukue, JS Han, E Kozukue, SJ Lee… - Journal of agricultural …, 2005 - ACS Publications
… Note spectra of isomeric homocapsaicin-I and homocapsaicin-II and homodihydrocapsaicin-I and homodihydrocapsaicin-II, respectively, each derived from individual peaks of the LC …
Number of citations: 229 pubs.acs.org
A Wesolowska, D Jadczak… - Acta Scientiarum …, 2011 - yadda.icm.edu.pl
Hot pepper fruits contain the chemical group of alkaloid compounds called capsaicinoids, which are responsible for the pungency of the Capsicum species. The aim of our study was to …
Number of citations: 80 yadda.icm.edu.pl
SH Choi, E Kozukue, N Kozukue, BS Suh… - 동아시아식생활학회 …, 2006 - dbpia.co.kr
Peppers fruits contain biologically active pungent compounds called capsaicinoids. We developed and validated an improved HPLC method for the concurrent analysis of extracts …
Number of citations: 2 www.dbpia.co.kr
SH Choi, BS Suh, E Kozukue, N Kozukue… - Journal of Agricultural …, 2006 - ACS Publications
… The isomeric capsaicinoids homocapsaicin I (HC-I) and homocapsaicin II (HC-II) (m/z 308) and homodihydrocapsaicin I (HDC-I) and homodihydrocapsaicin II (HDC-II) (m/z 320) each …
Number of citations: 91 pubs.acs.org
KK Chan, MSB Hamid, RD Webster - Journal of Electroanalytical Chemistry, 2021 - Elsevier
An electrochemical study of the phenol capsaicin (CAPH), the active ingredient in chilli pepper, was performed in dried and wet acetonitrile on a glassy carbon electrode. Under dried …
Number of citations: 1 www.sciencedirect.com
J KUSNAD, EL ARUMINGTYAS… - … Journal of Applied …, 2017 - search.ebscohost.com
In Indonesia chilli pepper is an important spice and it is normally eaten fresh to increase appetite. For increasing appetite it is consumed when it is still green but already mature and for …
Number of citations: 2 search.ebscohost.com
GF Barbero, A Liazid, M Palma, CG Barroso - Food chemistry, 2008 - Elsevier
This article reports the development of a rapid and reproducible method of HPLC with fluorescence detection for the determination and quantification of the main capsaicinoids (…
Number of citations: 118 www.sciencedirect.com
RK Yadav, NA Shakil, VS Rana - Medicinal Plants-International …, 2021 - indianjournals.com
Capsicum L. (Family: Solanaceae) is a genus of about thirty-eight species, distributed in tropical and subtropical regions worldwide. Capsaicinoids and carotenoids are the main …
Number of citations: 3 www.indianjournals.com
M Maddah, N Hoseinian, M Pourfath - New Journal of Chemistry, 2023 - pubs.rsc.org
… Homocapsaicin II and homocapsaicin, capsaicin compounds from capsicum, vanillin azine, … , homocapsaicin II, cianidanol, and curcumin. Homocapsaicin and homocapsaicin II have a …
Number of citations: 0 pubs.rsc.org

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